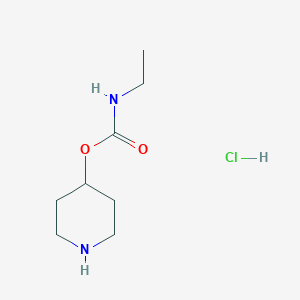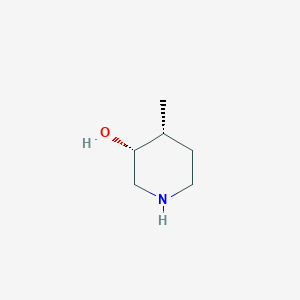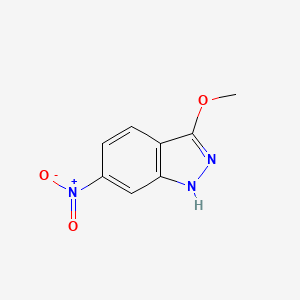
3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
“3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” is a synthetic compound with the CAS Number: 817187-08-9 . It has a molecular formula of C10H12Cl3NO and a molecular weight of 268.57 .
Molecular Structure Analysis
The InChI code for “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” is 1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” are not fully detailed in the available resources. The compound has a molecular weight of 268.567 Da .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrrolidines, including derivatives similar to 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride, are crucial in the field of heterocyclic organic chemistry due to their biological effects and industrial applications, such as in dyes or agrochemical substances. Their synthesis involves methods like [3+2] cycloaddition and polar reactions under mild conditions, leading to compounds like (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).
Reactivity and Structural Analysis
- The pyrrolidine derivatives exhibit interesting reactivity patterns. For instance, the [3+2] cycloaddition involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives leads to the synthesis of dispiro[pyrrolidine-2,3′-oxindole] derivatives under mild conditions, showing broad functional-group tolerance and high yields (Wei et al., 2016).
- The crystal structures of Co(III) complexes with pyrrolidine show unique coordination polyhedra and weak hydrogen bonds, indicating potential applications in designing metal-organic frameworks or other coordination compounds (Amirnasr et al., 2001).
Ligand and Complex Formation
- Pyrrolidine derivatives can act as ligands, forming complexes with metals like palladium(II) and mercury(II). The structures of these complexes have been characterized, revealing insights into the ligating strength of the pyrrolidine N atom and the bond lengths in these metal-ligand interactions (Singh et al., 2003).
Synthetic Applications
- The synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, involves a novel method based on the catalytic hydrogenation of pyrrolylpyridine, indicating the versatile synthetic applications of pyrrolidine derivatives (Smaliy et al., 2011).
- New methods for the synthesis of pyrrolidines mimic 1,3-dipolar cycloaddition and involve reactions of γ-chlorocarbanions with electron-deficient formal imines, highlighting the potential for creating diverse pyrrolidine-based compounds (Mąkosza & Judka, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,3-dichlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKASQDDWBVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)


